molecular formula C23H29ClN2O5 B12777989 Elliptamine hydrochloride CAS No. 14634-63-0

Elliptamine hydrochloride

Cat. No.: B12777989
CAS No.: 14634-63-0
M. Wt: 448.9 g/mol
InChI Key: HQQUFGYJFKNZLY-DRTPNGPJSA-N
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Description

Methyl (3beta,19alpha,20alpha)-16,17-didehydro-10,11-dimethoxy-19-methyloxayohimban-16-carboxylate hydrochloride is a complex organic compound known for its unique structural properties. It belongs to the class of yohimbine alkaloids, which are known for their diverse biological activities. This compound is of significant interest in medicinal chemistry due to its potential therapeutic applications.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of Methyl (3beta,19alpha,20alpha)-16,17-didehydro-10,11-dimethoxy-19-methyloxayohimban-16-carboxylate hydrochloride typically involves multiple steps, starting from simpler organic molecules. The process often includes:

    Formation of the yohimbine core: This step involves the cyclization of appropriate precursors under controlled conditions.

    Introduction of methoxy groups: Methoxylation is achieved using reagents like dimethyl sulfate or methyl iodide in the presence of a base.

    Formation of the ester group: Esterification is carried out using methanol and an acid catalyst.

    Hydrochloride formation: The final step involves the addition of hydrochloric acid to form the hydrochloride salt.

Industrial Production Methods: Industrial production methods for this compound are designed to maximize yield and purity while minimizing costs. These methods often involve:

    Optimization of reaction conditions: Temperature, pressure, and solvent choice are optimized for each step.

    Use of catalysts: Catalysts are employed to increase reaction rates and selectivity.

    Purification techniques: Techniques such as crystallization, distillation, and chromatography are used to purify the final product.

Types of Reactions:

    Oxidation: The compound can undergo oxidation reactions, often using reagents like potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be performed using hydrogen gas in the presence of a palladium catalyst.

    Substitution: Nucleophilic substitution reactions can occur, particularly at the methoxy groups, using reagents like sodium hydroxide or potassium tert-butoxide.

Common Reagents and Conditions:

    Oxidation: Potassium permanganate in acidic or neutral conditions.

    Reduction: Hydrogen gas with palladium on carbon as a catalyst.

    Substitution: Sodium hydroxide in aqueous or alcoholic solutions.

Major Products:

    Oxidation: Formation of carboxylic acids or ketones.

    Reduction: Formation of alcohols or alkanes.

    Substitution: Formation of hydroxylated or alkylated derivatives.

Scientific Research Applications

Methyl (3beta,19alpha,20alpha)-16,17-didehydro-10,11-dimethoxy-19-methyloxayohimban-16-carboxylate hydrochloride has a wide range of applications in scientific research:

    Chemistry: Used as a precursor in the synthesis of more complex organic molecules.

    Biology: Studied for its effects on cellular processes and signaling pathways.

    Medicine: Investigated for potential therapeutic uses, including as an antihypertensive agent and in the treatment of erectile dysfunction.

    Industry: Utilized in the development of pharmaceuticals and as a research tool in drug discovery.

Mechanism of Action

The mechanism of action of this compound involves its interaction with specific molecular targets, such as adrenergic receptors. It acts as an antagonist at these receptors, inhibiting the binding of endogenous ligands and modulating physiological responses. The pathways involved include:

    Inhibition of adrenergic signaling: This leads to vasodilation and reduced blood pressure.

    Modulation of neurotransmitter release: Affecting the release of norepinephrine and other neurotransmitters.

Comparison with Similar Compounds

    Yohimbine: Shares a similar core structure but lacks the methoxy and ester groups.

    Rauwolscine: Another yohimbine alkaloid with similar biological activities.

    Ajmalicine: Similar in structure but with different substituents and biological effects.

Uniqueness: Methyl (3beta,19alpha,20alpha)-16,17-didehydro-10,11-dimethoxy-19-methyloxayohimban-16-carboxylate hydrochloride is unique due to its specific substituents, which confer distinct chemical and biological properties. Its methoxy groups and ester functionality contribute to its unique reactivity and potential therapeutic applications.

Properties

CAS No.

14634-63-0

Molecular Formula

C23H29ClN2O5

Molecular Weight

448.9 g/mol

IUPAC Name

methyl (1R,15S,16S,20S)-6,7-dimethoxy-16-methyl-17-oxa-3,13-diazapentacyclo[11.8.0.02,10.04,9.015,20]henicosa-2,4,6,8,18-pentaene-19-carboxylate;hydrochloride

InChI

InChI=1S/C23H28N2O5.ClH/c1-12-16-10-25-6-5-13-15-8-20(27-2)21(28-3)9-18(15)24-22(13)19(25)7-14(16)17(11-30-12)23(26)29-4;/h8-9,11-14,16,19H,5-7,10H2,1-4H3;1H/t12-,13?,14-,16-,19+;/m0./s1

InChI Key

HQQUFGYJFKNZLY-DRTPNGPJSA-N

Isomeric SMILES

C[C@H]1[C@@H]2CN3CCC4C5=CC(=C(C=C5N=C4[C@H]3C[C@@H]2C(=CO1)C(=O)OC)OC)OC.Cl

Canonical SMILES

CC1C2CN3CCC4C5=CC(=C(C=C5N=C4C3CC2C(=CO1)C(=O)OC)OC)OC.Cl

Origin of Product

United States

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